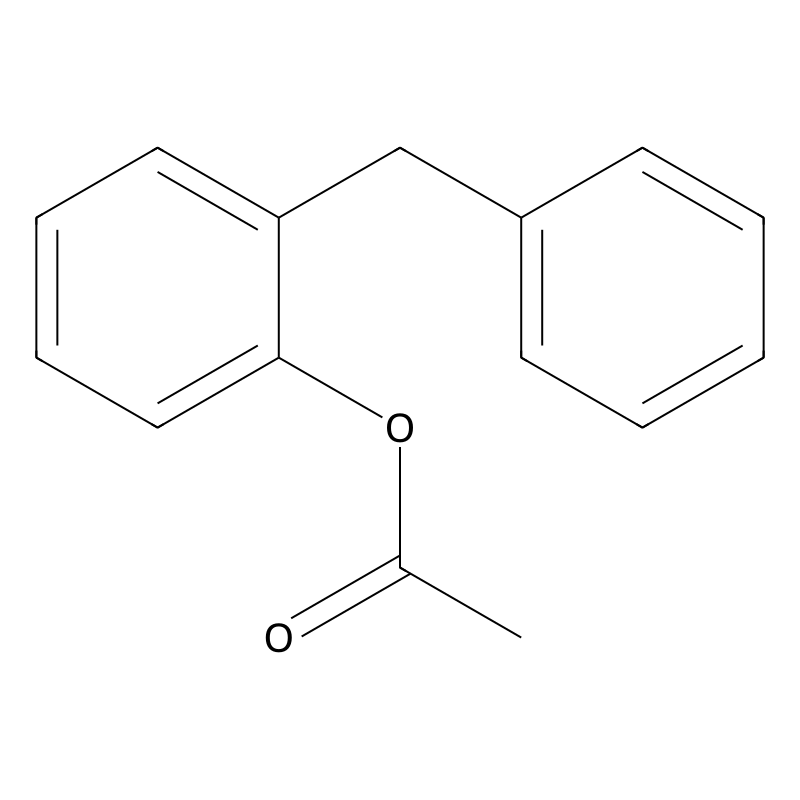2-Benzylphenol acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Benzylphenol, also known as 2-hydroxydiphenylmethane, is an organic compound with the molecular formula and a molecular weight of 184.23 g/mol. It features a hydroxyl group attached to a benzyl group, which is further connected to a phenyl ring. This compound appears as a white to light yellow solid with a melting point ranging between 49 °C and 51 °C and a boiling point of approximately 309.2 °C at standard atmospheric pressure . Its density is about 1.1 g/cm³, indicating that it is denser than water .
- Acylation: Reaction with acyl chlorides to form esters.
- Etherification: Reaction with alkyl halides in the presence of bases to form ethers.
- Oxidation: Oxidative transformations can convert the hydroxyl group into carbonyl groups or further oxidize it to carboxylic acids.
- Rearrangement: Under certain conditions, it may undergo rearrangements typical of phenolic compounds.
These reactions highlight its versatility in organic synthesis and its potential for functionalization.
2-Benzylphenol exhibits notable biological activities, including:
- Antimicrobial Properties: Studies have shown that it possesses antimicrobial activity against various bacterial strains, making it a candidate for use in pharmaceuticals and preservatives.
- Antioxidant Activity: It has been reported to exhibit antioxidant properties, which may help in protecting cells from oxidative stress.
- Potential Anticancer Activity: Preliminary studies suggest that 2-benzylphenol may inhibit the growth of certain cancer cell lines, indicating potential applications in cancer therapy .
The synthesis of 2-benzylphenol can be achieved through several methods:
- Direct Hydroxylation: The reaction of benzyl chloride with phenol in the presence of a base (e.g., sodium hydroxide) can yield 2-benzylphenol.
- Friedel-Crafts Alkylation: Benzene can be alkylated using benzyl chloride in the presence of aluminum chloride to produce 2-benzylphenol.
- Reduction of Benzoyl Compounds: The reduction of benzoyl derivatives using reducing agents like lithium aluminum hydride can also yield this compound.
These methods allow for the efficient production of 2-benzylphenol in laboratory and industrial settings.
2-Benzylphenol finds various applications across different fields:
- Pharmaceuticals: Due to its antimicrobial and antioxidant properties, it is explored for use in drug formulations.
- Cosmetics and Personal Care Products: It is utilized for its fragrance and preservative qualities in lotions, creams, and perfumes.
- Industrial Chemicals: Used as an intermediate in the synthesis of other organic compounds and polymers.
These applications underscore its importance in both consumer products and industrial chemistry.
Interaction studies involving 2-benzylphenol have focused on its compatibility with other substances:
- Synergistic Effects: Research indicates that combining 2-benzylphenol with other antimicrobial agents can enhance their efficacy against resistant bacterial strains.
- Chemical Stability: Studies have assessed its stability under various environmental conditions, highlighting its potential for long-term use in formulations without significant degradation.
Understanding these interactions is crucial for optimizing its use in various applications.
Several compounds share structural similarities with 2-benzylphenol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzophenone | Known for UV absorption; used in sunscreens. | |
| Phenol | A simple aromatic alcohol; widely used as an antiseptic. | |
| Benzyl Alcohol | A primary alcohol used as a solvent and preservative. | |
| 4-Benzyloxyphenol | Exhibits antioxidant properties; used in cosmetics. |
Uniqueness of 2-Benzylphenol
What distinguishes 2-benzylphenol from these similar compounds is its unique hydroxyl group position relative to the benzyl group, which significantly influences its biological activity and chemical reactivity. This positioning allows it to participate in specific reactions that other similar compounds may not undergo as readily, making it particularly valuable in medicinal chemistry and industrial applications.








